

Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sarcosyl-L-phenylalanine	
Cat. No.:	B15076361	Get Quote

Spectroscopic Profile of Sarcosyl-Lphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Sarcosyl-L-phenylalanine**. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines standardized experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this N-methylated amino acid derivative.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Sarcosyl-L-phenylalanine**, the following data tables are based on the known spectroscopic features of its constituent moieties: sarcosine and L-phenylalanine. These predictions provide a baseline for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for Sarcosyl-L-phenylalanine



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Aromatic-H	7.20 - 7.40	Multiplet	Protons on the phenyl ring of the phenylalanine moiety.
α-H (Phe)	~4.5 - 4.7	Doublet of Doublets	Alpha-proton of the phenylalanine residue, coupled to the adjacent NH and CH ₂ protons.
β-CH₂ (Phe)	~3.0 - 3.3	Multiplet	Beta-protons of the phenylalanine residue, diastereotopic.
N-CH2 (Sar)	~3.5 - 3.7	Singlet	Protons of the methylene group in the sarcosine moiety.
N-CH₃ (Sar)	~2.7 - 2.9	Singlet	Protons of the N- methyl group in the sarcosine moiety.
NH (Amide)	~8.0 - 8.5	Doublet	Amide proton, coupling with the α-H of phenylalanine. Position can be solvent and concentration dependent.
СООН	>10	Broad Singlet	Carboxylic acid proton, may be broad and exchangeable with solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Sarcosyl-L-phenylalanine**



Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Amide)	170 - 175	
C=O (Carboxyl)	175 - 180	-
Aromatic C (Quaternary)	135 - 140	-
Aromatic C-H	125 - 130	_
α-C (Phe)	55 - 60	_
β-C (Phe)	35 - 40	_
N-CH ₂ (Sar)	50 - 55	-
N-CH ₃ (Sar)	35 - 40	-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for Sarcosyl-L-phenylalanine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	
N-H (Amide)	3250 - 3350	Medium	
C-H (Aromatic)	3000 - 3100	Medium	
C-H (Aliphatic)	2850 - 3000	Medium	
C=O (Carboxylic Acid)	1700 - 1730	Strong	
C=O (Amide I)	1630 - 1680	Strong	•
N-H bend (Amide II)	1510 - 1570	Medium	•
C=C (Aromatic)	1450 - 1600	Medium-Weak	

Mass Spectrometry (MS)



Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sarcosyl-L-phenylalanine

lon	Formula	Predicted m/z	Notes
[M+H]+	C12H17N2O3+	237.1234	Protonated molecular ion.
[M+Na]+	C12H16N2O3Na+	259.1053	Sodiated adduct.
[M-H] ⁻	C12H15N2O3 ⁻	235.1088	Deprotonated molecular ion.
Fragment	C9H10NO2 ⁺	164.0601	Loss of the sarcosine methylene and N-methyl groups.
Fragment	C9H10N ⁺	132.0808	Further loss of the carboxyl group from the phenylalanine moiety.

Experimental Protocols NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **Sarcosyl-L-phenylalanine** for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Sarcosyl-L-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.



- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To identify the functional groups present in **Sarcosyl-L-phenylalanine**.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Collect the sample spectrum.
 - Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.



• Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Sarcosyl-L-phenylalanine**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
 or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray
 ionization ESI).
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
 - Acquire data in both positive and negative ion modes.
 - Obtain a full scan mass spectrum to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
- Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed masses with the theoretical values.

Visualized Workflows





Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.



Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopic Analysis.



Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

 To cite this document: BenchChem. [Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15076361#spectroscopic-analysis-of-sarcosyl-l-phenylalanine-nmr-ir-mass-spec]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com